REACTION_SMILES
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[CH2:52]1[O:53][CH2:54][CH2:55][CH2:56]1.[CH3:25][CH2:26][CH2:27][CH2:28][N+:29]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH2:40][CH3:41].[CH3:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48].[Cl:49][CH2:50][Cl:51].[Cl:57][CH2:58][Cl:59].[F-:24].[O:1]1[CH:2]([c:6]2[cH:7][c:8]([F:23])[c:9]([O:10][Si:11]([CH:12]([CH3:13])[CH3:14])([CH:15]([CH3:16])[CH3:17])[CH:18]([CH3:19])[CH3:20])[cH:21][cH:22]2)[O:3][CH2:4][CH2:5]1>>[O:1]1[CH:2]([c:6]2[cH:7][c:8]([F:23])[c:9]([OH:10])[cH:21][cH:22]2)[O:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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CC(C)[Si](Oc1ccc(C2OCCO2)cc1F)(C(C)C)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Si](Oc1ccc(C2OCCO2)cc1F)(C(C)C)C(C)C
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Name
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Type
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product
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Smiles
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Oc1ccc(C2OCCO2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |